N-[cyano(2,4-difluorophenyl)methyl]-2-nitrocyclopropane-1-carboxamide
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Overview
Description
N-[cyano(2,4-difluorophenyl)methyl]-2-nitrocyclopropane-1-carboxamide is a complex organic compound characterized by its unique structural features, including a cyano group, difluorophenyl moiety, and a nitrocyclopropane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2,4-difluorophenyl)methyl]-2-nitrocyclopropane-1-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 2,4-difluorobenzyl cyanide with nitrocyclopropane carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(2,4-difluorophenyl)methyl]-2-nitrocyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Products may include nitro derivatives with additional oxygen-containing functional groups.
Reduction: The primary product is the corresponding amine.
Substitution: Products vary depending on the nucleophile used, resulting in substituted derivatives of the original compound.
Scientific Research Applications
N-[cyano(2,4-difluorophenyl)methyl]-2-nitrocyclopropane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N-[cyano(2,4-difluorophenyl)methyl]-2-nitrocyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and nitro groups are key to its reactivity, allowing it to interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to its observed effects in biological assays .
Comparison with Similar Compounds
Similar Compounds
N-(5-Amino-2,4-difluorophenyl)-7-aminoazetidinyl-8-chloro-substituted fluoroquinolone: Known for its high antibacterial activity.
N-phenylacetamide sulphonamides: Exhibits good analgesic activity.
Uniqueness
N-[cyano(2,4-difluorophenyl)methyl]-2-nitrocyclopropane-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in scientific research and industry.
Properties
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-2-nitrocyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O3/c13-6-1-2-7(9(14)3-6)10(5-15)16-12(18)8-4-11(8)17(19)20/h1-3,8,10-11H,4H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LETSGMWXWRNVAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1[N+](=O)[O-])C(=O)NC(C#N)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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